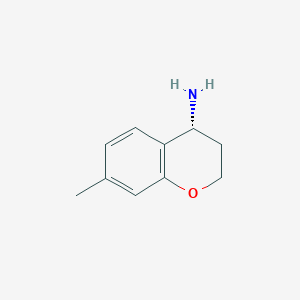

(R)-7-Methylchroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1 |

InChI Key |

VLFWKNOFAQNDID-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)[C@@H](CCO2)N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCO2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-7-Methylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-7-Methylchroman-4-amine, a chiral heterocyclic amine, belongs to the chroman class of compounds. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development, particularly in the area of neurodegenerative diseases.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While specific experimental data for the (R)-enantiomer is limited in publicly accessible literature, the provided data is based on available information for the racemate and the closely related (S)-enantiomer, and is expected to be comparable.

| Property | Value | Reference |

| IUPAC Name | (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine | N/A |

| CAS Number | 1213179-04-4 | N/A |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Boiling Point | 261.8 ± 40.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and methyl group protons. The chiral center at C4 would likely lead to complex splitting patterns for the adjacent methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-6.5 | m | 3H | Aromatic protons |

| ~4.2-4.0 | m | 1H | CH-N |

| ~4.0-3.8 | m | 2H | O-CH₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2-1.8 | m | 2H | CH₂ |

| ~1.5 | br s | 2H | NH₂ |

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150-145 | Aromatic C-O |

| ~135-130 | Aromatic C-CH₃ |

| ~130-115 | Aromatic CH |

| ~120-115 | Aromatic C-C |

| ~65-60 | O-CH₂ |

| ~50-45 | CH-N |

| ~35-30 | CH₂ |

| ~20-15 | Ar-CH₃ |

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration |

| 3400-3250 | N-H stretch (primary amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1620-1580 | N-H bend (primary amine) |

| 1600-1450 | C=C stretch (aromatic) |

| 1260-1000 | C-O stretch (aryl ether) |

| 1335-1250 | C-N stretch (aromatic amine) |

Mass Spectrometry (Expected)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular ion) |

| 146 | [M-NH₃]⁺ |

| 134 | [M-C₂H₅]⁺ |

Experimental Protocols

Asymmetric Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and efficient method for the asymmetric synthesis of (R)-chroman-4-amine salts involves the enantioselective reduction of the corresponding chroman-4-one.[2] A plausible synthetic route is outlined below.

Workflow for the Asymmetric Synthesis of this compound

Figure 1. A potential synthetic workflow for this compound.

Methodology:

-

Asymmetric Reduction: 7-Methylchroman-4-one is subjected to an asymmetric reduction using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, with a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) to stereoselectively form (R)-7-Methylchroman-4-ol.

-

Activation of the Hydroxyl Group: The hydroxyl group of the resulting alcohol is converted into a good leaving group, for instance, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N).

-

Nucleophilic Substitution with Azide: The activated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to introduce the azide group with inversion of stereochemistry, yielding (S)-7-Methylchroman-4-azide.

-

Reduction of the Azide: Finally, the azide is reduced to the primary amine using methods such as catalytic hydrogenation (H₂ over Palladium on carbon) or reduction with lithium aluminum hydride (LiAlH₄) to afford the desired this compound.

Biological Activity and Signaling Pathways

Chroman-4-amine derivatives have garnered attention for their potential therapeutic applications, particularly in the context of neurodegenerative diseases. Studies on structurally similar compounds suggest that this compound may exhibit neuroprotective properties and act as an inhibitor of monoamine oxidases (MAOs).[1][3]

MAOs are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease as it increases the levels of dopamine in the brain.

Signaling Pathway of Monoamine Oxidase B (MAO-B) Inhibition

Figure 2. Inhibition of MAO-B by this compound.

The proposed mechanism of action involves the inhibition of MAO-B by this compound within the presynaptic neuron. This inhibition prevents the breakdown of dopamine, leading to an increased concentration of dopamine in the synaptic cleft. The elevated dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors, which may help to alleviate the motor symptoms associated with Parkinson's disease.

Conclusion

This compound is a chiral molecule with significant potential in the field of medicinal chemistry, particularly for the development of treatments for neurodegenerative disorders. While a complete experimental dataset is not yet publicly available, this guide provides a thorough overview of its known and predicted chemical properties, a plausible synthetic strategy, and its likely biological target and mechanism of action. Further research to fully characterize this compound and elucidate its pharmacological profile is warranted and could lead to the development of novel and effective therapies.

References

Elucidation of the Stereospecific Structure of (R)-7-Methylchroman-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of (R)-7-Methylchroman-4-amine, a chiral amine of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific enantiomer, this document presents a representative approach to its synthesis and characterization. The methodologies and data are based on established principles and information from closely related analogs.

Introduction

This compound belongs to the chroman class of heterocyclic compounds, which are prevalent in a variety of biologically active molecules. The specific stereochemistry at the C4 position is crucial for its pharmacological activity, making enantioselective synthesis and rigorous structural confirmation essential. This guide outlines a probable synthetic route and the analytical techniques required to confirm the structure and stereochemistry of the target compound.

Proposed Synthesis Pathway

An efficient and stereoselective synthesis of this compound can be achieved through a two-step process starting from the corresponding ketone, 7-Methylchroman-4-one. The key steps involve an asymmetric reduction followed by a substitution reaction to introduce the amine group.

A logical workflow for this synthesis is depicted below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 7-Methylchroman-4-one

A common method for the synthesis of the precursor, 7-methylchroman-4-one, is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyloxy)propanoic acid.

Protocol:

-

To a stirred solution of polyphosphoric acid (PPA) at 80-90 °C, slowly add 3-(m-tolyloxy)propanoic acid.

-

Heat the reaction mixture at 100-110 °C for 30-60 minutes.

-

Pour the hot mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 7-Methylchroman-4-one.

Asymmetric Synthesis of this compound

This procedure involves the asymmetric reduction of 7-Methylchroman-4-one to the corresponding (R)-alcohol, followed by conversion to the amine.

Protocol:

-

Asymmetric Reduction:

-

To a solution of a chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a borane reducing agent (e.g., borane-dimethyl sulfide complex) at 0 °C.

-

Slowly add a solution of 7-Methylchroman-4-one in the same solvent.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of methanol, followed by aqueous acid.

-

Extract the product with an organic solvent, wash, dry, and purify to obtain (R)-7-Methylchroman-4-ol.

-

-

Conversion to Amine (via Azide):

-

To a solution of (R)-7-Methylchroman-4-ol and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride to form the mesylate.

-

After completion, wash the reaction mixture with water and brine, dry, and concentrate.

-

Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide.

-

Heat the mixture to facilitate the SN2 reaction, forming the azide intermediate.

-

After cooling, extract the azide, wash, and dry.

-

Reduce the azide to the primary amine using a standard method, such as catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or with a reducing agent like lithium aluminum hydride.

-

Purify the final product, this compound, by column chromatography.

-

Structural Characterization Data

The following tables summarize the expected quantitative data from various analytical techniques used for the structural elucidation of this compound. These are predicted values based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 1H | Aromatic CH (C5-H) |

| ~6.7-6.9 | m | 2H | Aromatic CH (C6-H, C8-H) |

| ~4.2-4.4 | m | 1H | O-CH₂ |

| ~4.0-4.2 | m | 1H | O-CH₂ |

| ~3.8-4.0 | t | 1H | CH-NH₂ (C4-H) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.0-2.2 | m | 2H | CH₂ (C3-H) |

| ~1.6 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Aromatic C-O (C8a) |

| ~138 | Aromatic C-CH₃ (C7) |

| ~128 | Aromatic CH (C5) |

| ~125 | Aromatic C (C4a) |

| ~122 | Aromatic CH (C6) |

| ~117 | Aromatic CH (C8) |

| ~65 | O-CH₂ (C2) |

| ~50 | CH-NH₂ (C4) |

| ~35 | CH₂ (C3) |

| ~21 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |

| 2850-2960 | Medium | C-H Stretch (aliphatic) |

| 1580-1650 | Medium | N-H Bend |

| 1450-1500 | Strong | C=C Stretch (aromatic) |

| 1200-1250 | Strong | C-O Stretch (aryl ether) |

| 1000-1100 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular Ion) |

| 146 | [M-NH₃]⁺ |

| 134 | [M-C₂H₅]⁺ (from cleavage of the heterocyclic ring) |

| 118 | [M-C₂H₅N]⁺ |

Potential Biological Signaling Investigation

Given that similar chroman derivatives have shown potential as neuroprotective agents, a logical next step would be to investigate the interaction of this compound with relevant neuronal signaling pathways. A generalized workflow for such an investigation is presented below.

Caption: Generic signaling pathway investigation workflow.

Conclusion

An In-depth Technical Guide to (R)-7-Methylchroman-4-amine (CAS 1213179-04-4)

Preliminary Findings and Data Scarcity

(R)-7-Methylchroman-4-amine, identified by CAS number 1213179-04-4, is a specific stereoisomer of a substituted chroman-4-amine derivative. While this compound is commercially available from several chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature, patents, and technical databases reveals a significant lack of in-depth information regarding its synthesis, biological activity, and pharmacological profile.

This guide summarizes the available chemical and physical data and highlights the current knowledge gaps. The absence of detailed experimental studies prevents the inclusion of extensive quantitative data, detailed experimental protocols, and signaling pathway diagrams as initially intended.

Chemical Identity and Properties

A summary of the basic chemical and physical properties for this compound is provided in Table 1. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1213179-04-4 | Multiple Suppliers |

| Chemical Name | This compound | Multiple Suppliers |

| Synonym | (4R)-7-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | Amadis Chemical[1] |

| Molecular Formula | C₁₀H₁₃NO | CymitQuimica[2] |

| Molecular Weight | 163.22 g/mol | CymitQuimica |

| Purity | Typically ≥95% | CymitQuimica |

| Appearance | Not specified (likely a solid or oil) | - |

| Storage Conditions | Store at 2-8°C for long term | Amadis Chemical[1] |

| Boiling Point | 261.8±40.0 °C (Predicted) | Amadis Chemical[1] |

| InChI Key | VLFWKNOFAQNDID-SECBINFHSA-N | Amadis Chemical[1] |

| SMILES | N[C@@H]1CCOC2=C1C=CC(C)=C2 | Amadis Chemical[1] |

Synthesis and Manufacturing

Caption: Generalized synthetic workflow for (R)-chroman-4-amines.

Biological Activity and Pharmacological Profile

There is no publicly available data on the biological activity, mechanism of action, or pharmacological profile of this compound. Research on other chroman derivatives suggests a wide range of potential biological activities, but this cannot be directly extrapolated to the target compound. Without experimental data, it is not possible to identify any associated signaling pathways or provide quantitative metrics such as IC₅₀ or Kᵢ values.

Experimental Protocols

The absence of published research on this compound means that there are no citable experimental protocols detailing its use in biological assays or other scientific investigations.

Future Research Directions

The current lack of data on this compound presents an opportunity for novel research. Key areas for future investigation would include:

-

Elucidation of a scalable and stereoselective synthetic route.

-

Screening for biological activity across a range of targets to identify potential therapeutic applications.

-

In-depth pharmacological characterization to determine its mechanism of action, potency, and selectivity.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties.

The logical relationship for initiating research on this compound is depicted in the following diagram:

Caption: Logical workflow for initiating research on a novel compound.

References

Spectroscopic and Synthetic Overview of (R)-7-Methylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

(R)-7-Methylchroman-4-amine , with the CAS number 1213179-04-4, is a chiral amine derivative of the chroman scaffold, a structural motif present in various biologically active compounds. While specific, publicly available experimental spectroscopic data for this compound is limited, this guide provides an in-depth overview of its expected spectroscopic characteristics and a general methodology for its synthesis and characterization. This information is intended to support researchers in the identification, synthesis, and further investigation of this and related molecules.

Molecular Structure and Properties

-

IUPAC Name: (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine

-

Molecular Formula: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and general principles of NMR, MS, and IR spectroscopy. These values are predictions and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 6.8 | m | 3H | Aromatic protons (H-5, H-6, H-8) |

| ~ 4.2 - 4.0 | m | 2H | O-CH₂ (H-2) |

| ~ 3.8 - 3.6 | t | 1H | CH-NH₂ (H-4) |

| ~ 2.3 | s | 3H | Ar-CH₃ (at C-7) |

| ~ 2.1 - 1.8 | m | 2H | CH₂ (H-3) |

| ~ 1.6 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 148 | Aromatic C-O (C-8a) |

| ~ 138 - 136 | Aromatic C-CH₃ (C-7) |

| ~ 129 - 127 | Aromatic CH (C-5) |

| ~ 125 - 123 | Aromatic CH (C-6) |

| ~ 122 - 120 | Aromatic C (C-4a) |

| ~ 118 - 116 | Aromatic CH (C-8) |

| ~ 65 - 63 | O-CH₂ (C-2) |

| ~ 48 - 46 | CH-NH₂ (C-4) |

| ~ 32 - 30 | CH₂ (C-3) |

| ~ 21 - 19 | Ar-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 163.10 | [M]⁺ (Molecular Ion) |

| 146.08 | [M-NH₃]⁺ |

| 133.06 | [M-CH₂O]⁺ |

| 118.06 | [M-C₂H₅O]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3250 | N-H | Stretching (doublet for primary amine) |

| 3050 - 3000 | C-H (Aromatic) | Stretching |

| 2960 - 2850 | C-H (Aliphatic) | Stretching |

| 1620 - 1580 | N-H | Bending |

| 1500 - 1400 | C=C (Aromatic) | Stretching |

| 1260 - 1200 | C-O (Aryl ether) | Asymmetric Stretching |

| 1100 - 1000 | C-N | Stretching |

General Experimental Protocols

The synthesis of this compound would likely proceed from a corresponding ketone, 7-methylchroman-4-one, via a stereoselective reductive amination or resolution of the racemic amine.

1. Synthesis of 7-Methylchroman-4-one (Precursor)

A common route to the chromanone core is through a Pechmann condensation or a related cyclization reaction starting from a substituted phenol (in this case, m-cresol) and a suitable three-carbon synthon.

2. Stereoselective Reductive Amination of 7-Methylchroman-4-one

-

Reaction: 7-Methylchroman-4-one is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.

-

Chiral Control: To obtain the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would be employed during the reduction of an intermediate imine. Alternatively, enzymatic reductive amination could be used.

3. Resolution of Racemic 7-Methylchroman-4-amine

-

The racemic amine can be synthesized via non-stereoselective reductive amination.

-

The racemate is then treated with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a derivative of tartaric acid) to form diastereomeric salts.

-

These salts are separated by fractional crystallization based on their different solubilities.

-

The desired diastereomeric salt is then treated with a base to liberate the pure (R)-enantiomer of the amine.

4. Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular formula.

-

Infrared Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound, typically as a thin film or in a KBr pellet, to identify the key functional groups.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

References

(R)-7-Methylchroman-4-amine molecular weight and formula

An In-Depth Technical Guide to (R)-7-Methylchroman-4-amine

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol for its parent structure, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a chiral organic molecule belonging to the chroman-4-amine class of compounds. These structures are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 1213179-04-4 |

| IUPAC Name | (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine |

Synthesis of 7-Methylchroman-4-one: A Key Precursor

The synthesis of the racemic 7-methylchroman-4-amine typically proceeds through the key intermediate, 7-methylchroman-4-one. A general and efficient method for the synthesis of chroman-4-ones involves a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.[1][2] The final (R)-enantiomer would then be obtained through chiral resolution of the racemic amine.

Experimental Protocol: Synthesis of 7-Methylchroman-4-one

This protocol is a representative method for the synthesis of the precursor to 7-methylchroman-4-amine, based on established procedures for similar chroman-4-ones.[1][2]

Materials:

-

2'-Hydroxy-4'-methylacetophenone

-

Paraformaldehyde

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Microwave reactor

-

Standard laboratory glassware

-

Flash column chromatography system

Procedure:

-

To a solution of 2'-hydroxy-4'-methylacetophenone in ethanol (0.4 M) in a microwave-safe vessel, add paraformaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 7-methylchroman-4-one.

Conversion to 7-Methylchroman-4-amine:

The resulting 7-methylchroman-4-one can be converted to the racemic 7-methylchroman-4-amine via reductive amination. This typically involves reaction with an ammonia source (e.g., ammonium acetate or ammonia) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

Chiral Resolution:

To obtain the desired this compound, the racemic mixture of the amine must be resolved. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the enantiomerically pure amine.

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of 7-methylchroman-4-amine, starting from the corresponding 2'-hydroxyacetophenone.

Caption: Synthetic workflow for this compound.

Biological Context and Potential Applications

Chroman-4-one and its derivatives are recognized as "privileged structures" in medicinal chemistry, as they form the core of many biologically active compounds.[3] Derivatives of the chroman scaffold have been investigated for a wide range of pharmacological activities.

Notably, some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases, including neurodegenerative disorders.[1][2] The chroman framework is also found in molecules with potential anticancer and neuroprotective properties.[4] While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive chromans suggests its potential for further investigation in these therapeutic areas.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Methylchroman Amines: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of methylchroman amine derivatives, this guide serves as a critical resource for researchers and scientists in the field of drug development. It provides a comprehensive overview of the current understanding of this chemical class, with a focus on their applications in neuroprotection and oncology.

The methylchroman amine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a diverse range of biological activities. These compounds, characterized by a methylated chroman ring system bearing an amine functional group, have been the subject of increasing interest for their potential to address unmet medical needs in various disease areas. This technical guide synthesizes the current body of research on methylchroman amines, presenting key data, experimental methodologies, and an analysis of their mechanisms of action.

Neuroprotective Applications of Methylchroman Amines

Several studies have highlighted the potential of methylchroman amine derivatives as potent neuroprotective agents, particularly in the context of excitotoxicity and traumatic brain injury.

One notable compound, [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole , has demonstrated significant neuroprotective efficacy in a head injury model. This chroman amide derivative was found to inhibit ex vivo lipid peroxidation and showed potent in vivo neuroprotective effects, leading to a 200% improvement in neurological recovery within an hour of injury in a grip test. The compound also acts as a potent antagonist of methamphetamine-induced hypermotility, suggesting a role in modulating dopamine release.

Another key molecule, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) , has been investigated for its ability to protect against excitotoxic neuronal damage. Research has shown that BL-M effectively inhibits glutamate- and N-methyl-D-aspartate (NMDA)-induced excitotoxicity. Its neuroprotective mechanism is, at least in part, attributed to its antioxidant properties and its ability to enhance the phosphorylation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein), a critical signaling pathway for neuronal survival and plasticity.

Quantitative Data on Neuroprotective Activity

| Compound | Assay | Endpoint | Result | Citation |

| [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole | Head Injury Model (in vivo) | Neurological Recovery (Grip Test) | 200% improvement at 1h post-injury | |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced Excitotoxicity (in vitro) | IC50 | Comparable to memantine |

Anticancer Potential of Methylchroman Amines

A specific class of methylchroman amines, 4-amino-2H-benzo[h]chromen-2-one (ABO) analogs , has emerged as a promising area of cancer research. These compounds have demonstrated potent in vitro cytotoxic activity against a range of human tumor cell lines.

Structure-activity relationship (SAR) studies have revealed that the secondary amine at the 4-position is crucial for antitumor activity, potentially acting as a hydrogen bond donor in interactions with its biological target. Aromatic and bulky substituents at this position have been shown to enhance cytotoxic potency.

One of the most potent analogs, the 4'-methoxyphenyl derivative , exhibited ED50 values in the nanomolar range against a broad spectrum of cancer cell lines.

Quantitative Data on Anticancer Activity of ABO Analogs

| Compound | Cancer Cell Line | ED50 (µM) | Citation |

| 4'-methoxyphenyl derivative | Various | 0.01 - 0.17 | [1] |

| 3'-methylphenyl derivative | Various | 0.01 - 0.76 | [1] |

| Cyclohexyl derivative | Various | 0.01 - 5.8 | [1] |

| N-methoxy-N-methylacetamide derivative | Various | 0.01 - 5.8 | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][3][4]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ABO analogs) and a vehicle control (e.g., DMSO).[4]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 (effective dose for 50% inhibition) value for each compound.

Signaling Pathways and Mechanisms of Action

Neuroprotection via ERK-CREB Pathway

The neuroprotective effects of certain methylchroman amines, such as BL-M, are linked to the activation of the ERK-CREB signaling cascade. This pathway is fundamental for promoting neuronal survival, differentiation, and synaptic plasticity.

Caption: ERK-CREB signaling pathway activated by a neuroprotective methylchroman amine.

Proposed Mechanism of Anticancer Activity

The potent cytotoxicity of 4-amino-2H-benzo[h]chromen-2-one (ABO) analogs is hypothesized to involve the direct interaction with a biological target, where the secondary amine plays a critical role as a hydrogen bond donor. This interaction is thought to disrupt critical cellular processes, leading to cell death.

Caption: Proposed mechanism of action for anticancer ABO analogs.

Conclusion

Methylchroman amines represent a versatile and promising class of compounds with significant therapeutic potential. The evidence supporting their neuroprotective and anticancer activities is growing, driven by a deeper understanding of their structure-activity relationships and mechanisms of action. This technical guide provides a foundational overview for researchers, highlighting the key findings and methodologies that will undoubtedly spur further investigation and development of this important chemical scaffold. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic profiles for clinical translation.

References

- 1. Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide on the Biological Activity of (R)-7-Methylchroman-4-amine: A Review of the Chroman Scaffold

Disclaimer: Direct, in-depth research on the specific biological activity of (R)-7-Methylchroman-4-amine is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader chroman-4-amine and chroman-4-one scaffolds, which serve as the foundational structures for this compound. This information is intended to provide a predictive framework for its potential pharmacological profile for researchers, scientists, and drug development professionals.

Introduction to the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules of significant medicinal interest. Its derivatives, including chroman-4-ones and chroman-4-amines, have demonstrated a wide array of biological activities. The structural rigidity of the chroman ring system, combined with the potential for diverse substitutions, makes it an attractive scaffold for the design of novel therapeutic agents.

Biological Activities of Chroman-4-amine and Related Derivatives

While specific data for this compound is scarce, research on analogous structures provides valuable insights into its potential biological activities. The primary areas of investigation for chroman derivatives include neurodegenerative diseases, cancer, and infectious diseases.

Neuroprotective and Monoamine Oxidase (MAO) Inhibition

Chroman-4-amine derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1] A key target in this area is monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.

A study on chiral chroman amine analogues revealed that these compounds can act as inhibitors of both MAO-A and MAO-B.[1] The inhibitory activity of these compounds is a critical area of research for developing novel treatments for neurodegenerative diseases.[1]

Sirtuin (SIRT) Inhibition

Sirtuins are a class of proteins involved in cellular regulation, and their modulation has been linked to aging and age-related diseases. Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[2][3]

-

Structure-Activity Relationship (SAR): Studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for inhibitory activity.[2][3] Larger, electron-withdrawing groups at the 6- and 8-positions tend to enhance potency.[2][3]

The development of selective SIRT2 inhibitors is a significant area of interest for therapeutic intervention in neurodegenerative disorders.[2]

Anticancer and Cytotoxic Activity

Various derivatives of the broader chroman scaffold have been investigated for their potential as anticancer agents. For instance, some 3-benzylidene-4-chromanone derivatives have shown selective toxicity for malignant cells.

Antimicrobial and Antifungal Activity

The chroman-4-one scaffold has been utilized in the synthesis of compounds with antimicrobial and antifungal properties.[4][5] Modifications at various positions of the chroman ring have led to the development of derivatives with activity against a range of pathogens. For example, a series of 4-amino coumarin-based derivatives, which share structural similarities with chroman-4-amines, have demonstrated broad-spectrum antifungal activity.[6]

Quantitative Data

Due to the limited research specifically on this compound, a comprehensive table of quantitative data (e.g., IC₅₀, EC₅₀, Ki) cannot be provided. The following table summarizes representative data for related chroman-4-one derivatives as SIRT2 inhibitors to illustrate the potential potency of this class of compounds.

| Compound ID | Structure | SIRT2 Inhibition (%) @ 200 µM | SIRT2 IC₅₀ (µM) |

| 1a | 8-bromo-6-chloro-2-pentylchroman-4-one | 88 | 4.5 |

| 1k | 2-n-propyl derivative | 76 | 10.6 |

| 1n | 2-isopropyl derivative | 52 | > 200 |

| 3a | 2-n-pentyl-substituted chromone | 82 | 5.5 |

Data sourced from a study on substituted chroman-4-one and chromone derivatives as Sirtuin 2-selective inhibitors.[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, general methodologies for the synthesis of related chroman-4-ones and the assessment of their biological activity are described in the literature.

General Synthesis of 2-Alkyl-Chroman-4-ones

A common method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a commercially available 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2] This reaction is often conducted under microwave irradiation to improve yields and reaction times.[2]

In Vitro Sirtuin Inhibition Assay

The inhibitory activity of chroman derivatives against sirtuins can be determined using in vitro fluorescence-based assays.[3] These assays typically measure the deacetylation of a fluorogenic substrate by the sirtuin enzyme in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows

As specific signaling pathways for this compound have not been elucidated, a generalized diagram illustrating the potential mechanism of action of chroman derivatives in the context of neuroprotection via MAO inhibition is provided below.

Caption: Hypothesized MAO Inhibition by this compound.

This diagram illustrates the potential role of a chroman-4-amine derivative in preventing the degradation of monoamine neurotransmitters by inhibiting the MAO enzyme, thereby increasing neurotransmitter availability in the synaptic cleft.

Conclusion and Future Directions

The chroman scaffold, particularly chroman-4-amine and chroman-4-one derivatives, represents a versatile platform for the development of novel therapeutic agents. While direct biological data for this compound is currently lacking, the activities of related compounds suggest its potential as a modulator of targets relevant to neurodegenerative diseases, cancer, and infectious agents.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile. Structure-activity relationship studies, in vitro and in vivo testing, and investigation of its mechanism of action will be crucial steps in determining its therapeutic potential. The insights gained from the broader class of chroman derivatives provide a strong rationale for the further investigation of this specific compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Chroman-4-Amines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of this important class of compounds. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical and biological principles.

Discovery and History: From Natural Products to Potent Modulators of Disease

The story of chroman-4-amine compounds is intrinsically linked to the broader history of chroman-4-ones, their synthetic precursors, which are found in a variety of naturally occurring flavonoids.[1] These natural products, including well-known compounds like naringenin and hesperetin, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The exploration of synthetic derivatives of these natural scaffolds paved the way for the development of novel therapeutic agents.

The introduction of an amine functionality at the 4-position of the chroman ring system marked a significant step forward in the medicinal chemistry of this class of compounds. While a definitive timeline for the "discovery" of the first chroman-4-amine is not clearly documented in a single seminal publication, their development can be traced through the evolution of synthetic methodologies aimed at modifying the chroman-4-one core. The key transformation, the reductive amination of chroman-4-ones, allowed for the introduction of a wide array of amine substituents, leading to the exploration of their structure-activity relationships (SAR) against various biological targets.

Early investigations into the biological activities of chroman derivatives laid the groundwork for the more focused development of chroman-4-amines. As synthetic methods became more sophisticated, researchers began to systematically explore the therapeutic potential of these compounds, leading to the discovery of their potent activities as inhibitors of key enzymes and modulators of signaling pathways implicated in a range of diseases.

Therapeutic Applications: A Versatile Scaffold for Diverse Pathologies

Chroman-4-amine derivatives have demonstrated significant promise in several therapeutic areas, primarily due to their ability to selectively interact with important biological targets.

Neurodegenerative Diseases

A significant focus of research on chroman-4-amines has been their potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. This activity is primarily attributed to their ability to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs).

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[3] Inhibition of these enzymes can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease. Chroman-4-one and chroman-4-amine derivatives have been identified as potent and selective MAO inhibitors.

-

Cholinesterase (ChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several chroman-4-one and chroman-4-amine derivatives have shown significant inhibitory activity against these enzymes.[4]

Oncology

The chroman scaffold has been explored for its anticancer properties, with several derivatives exhibiting cytotoxicity against various cancer cell lines. The introduction of the 4-amino group has been a key strategy in the development of potent anticancer agents within this class. While extensive quantitative data for chroman-4-amines specifically is still emerging, studies on related chromanone and chromene derivatives have shown promising results.

Other Therapeutic Areas

The versatility of the chroman-4-amine scaffold extends beyond neurodegenerative diseases and oncology. Research has indicated their potential as:

-

Anti-inflammatory agents

-

Antioxidants

-

Antimicrobial agents [5]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various chroman-4-one and chroman-4-amine derivatives. It is important to note that much of the publicly available data is for the precursor chroman-4-ones, which provides a strong rationale for the synthesis and evaluation of their 4-amino analogues.

| Compound Class | Target | Compound/Derivative | IC50 / Ki | Reference |

| Chroman-4-one | MAO-A | 1-Tetralone derivative (1h) | 0.036 µM (IC50) | [6] |

| Chroman-4-one | MAO-B | 1-Tetralone derivative (1h) | 0.0011 µM (IC50) | [6] |

| Chroman-4-one | MAO-B | 5-hydroxy-2-methyl-chroman-4-one | 3.23 µM (IC50) / 0.896 µM (Ki) | [7] |

| Chroman-4-one | MAO-A | 5-hydroxy-2-methyl-chroman-4-one | 13.97 µM (IC50) | [7] |

| Benzylidene chroman-4-one | AChE | Cyclic amine and ethoxy substituent | 0.122 - 0.207 µM (IC50) | [4] |

| Amino-7,8-dihydro-4H-chromenone | BChE | Compound 4k | 0.65 µM (IC50) / 0.55 µM (Ki) | [4] |

Table 1: Inhibitory Activities of Chroman Derivatives against Neurological Targets

| Compound Class | Cell Line | Compound/Derivative | IC50 | Reference |

| 3-Methylidenechroman-4-one | NALM-6 (Leukemia) | Analog 14d | 0.5 µM | [8] |

| 3-Methylidenechroman-4-one | HL-60 (Leukemia) | Analog 14d | 1.46 µM | [8] |

| Chromane-2,4-dione | MOLT-4 (Leukemia) | Compound 13 | 24.4 µM | [5] |

| Chromane-2,4-dione | HL-60 (Leukemia) | Compound 13 | 42.0 µM | [5] |

| Chromane-2,4-dione | MCF-7 (Breast Cancer) | Derivative 11 | 68.4 µM | [5] |

Table 2: Cytotoxic Activities of Chroman Derivatives against Cancer Cell Lines

Experimental Protocols

General Synthesis of Chroman-4-ones

The synthesis of chroman-4-amines typically begins with the preparation of the corresponding chroman-4-one precursor. A common and efficient method is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids or a base-mediated aldol condensation followed by intramolecular oxa-Michael addition.

Protocol: Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones [1][3]

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2).

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2-substituted chroman-4-one.

Reductive Amination of Chroman-4-ones to Chroman-4-amines

The key step in the synthesis of chroman-4-amines is the reductive amination of the chroman-4-one precursor. This can be achieved in a one-pot reaction or in a stepwise manner.

Protocol: One-Pot Reductive Amination using Sodium Cyanoborohydride [9][10]

-

Dissolve the chroman-4-one (1 equivalent) and the desired primary or secondary amine (1-2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Adjust the pH of the solution to approximately 5-6 using a weak acid (e.g., acetic acid).

-

Add sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired chroman-4-amine.

Experimental Workflow for Chroman-4-amine Synthesis

Caption: General workflow for the synthesis of chroman-4-amine compounds.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chroman-4-amine compounds are a direct result of their interaction with specific biological targets and the subsequent modulation of key signaling pathways.

Monoamine Oxidase (MAO) Inhibition Pathway

Chroman-4-amine based MAO inhibitors increase the levels of monoamine neurotransmitters in the synaptic cleft by preventing their degradation. This leads to enhanced neurotransmission.

Monoamine Oxidase Inhibition Signaling Pathway

Caption: Inhibition of MAO by chroman-4-amines leads to increased neurotransmitter levels.

Acetylcholinesterase (AChE) Inhibition Pathway

By inhibiting AChE, chroman-4-amine derivatives prevent the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

Acetylcholinesterase Inhibition Signaling Pathway

Caption: Mechanism of cognitive enhancement by chroman-4-amine AChE inhibitors.

Conclusion and Future Directions

Chroman-4-amine compounds represent a highly promising and versatile scaffold in modern drug discovery. Their synthetic accessibility and the ability to readily introduce a wide range of substituents at the 4-amino position allow for fine-tuning of their pharmacological properties. The demonstrated efficacy of this class of compounds against key targets in neurodegenerative diseases and their emerging potential in oncology highlight the importance of continued research in this area.

Future efforts should focus on:

-

Elucidating a more detailed historical timeline of the discovery and development of this specific compound class.

-

Expanding the library of chroman-4-amine derivatives through the development of novel and efficient synthetic methodologies.

-

Conducting comprehensive in vitro and in vivo studies to fully characterize the therapeutic potential and safety profiles of lead compounds.

-

Investigating the detailed molecular mechanisms underlying the observed biological activities to guide the rational design of next-generation chroman-4-amine-based therapeutics.

The continued exploration of the chemical space around the chroman-4-amine core holds significant promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journaljpri.com [journaljpri.com]

- 5. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-7-Methylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of (R)-7-Methylchroman-4-amine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and highly stereoselective multi-step sequence starting from the readily available 7-methylchroman-4-one.

The key strategic steps involve an asymmetric reduction of the prochiral ketone to the corresponding (S)-alcohol, followed by a stereoinvertive conversion to the desired (R)-amine. This methodology allows for the preparation of the target compound with high enantiopurity, which is critical for the development of stereochemically defined pharmaceutical agents.

Synthetic Pathway Overview

The asymmetric synthesis of this compound is accomplished via a three-step sequence. The first step establishes the chirality in the molecule through a Corey-Bakshi-Shibata (CBS) reduction of 7-methylchroman-4-one to yield (S)-7-methylchroman-4-ol with high enantioselectivity. The subsequent steps involve the conversion of the chiral alcohol to the corresponding amine with an inversion of the stereocenter. This is achieved by first converting the alcohol to an azide, which is then reduced to the final primary amine.

Application Notes & Protocols: Enantioselective Synthesis of Chroman-4-amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chroman-4-amines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. Their rigid, three-dimensional structure is a key feature in a variety of biologically active molecules. Enantiomerically pure chroman-4-amines are of particular interest as they often exhibit distinct pharmacological profiles. Notably, these compounds have emerged as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes linked to the pathophysiology of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] Consequently, robust and efficient methods for their enantioselective synthesis are highly sought after in the field of drug discovery and development.

This document provides an overview of modern synthetic strategies, quantitative data for key transformations, and a detailed protocol for the biocatalytic synthesis of chiral chroman-4-amines.

Key Enantioselective Synthetic Strategies

The primary precursor for the synthesis of chroman-4-amines is 4-chromanone. The main challenge lies in the stereocontrolled introduction of the amine group at the C4 position. Three principal strategies have proven effective:

-

Biocatalytic Asymmetric Amination: This approach utilizes enzymes, specifically ω-transaminases (ω-TAs), to directly convert 4-chromanone into the corresponding amine with high enantiopurity.[2] This method is lauded for its exceptional selectivity and operation under mild, environmentally friendly conditions. Both (S)- and (R)-selective enzymes are available, allowing access to either enantiomer of the final product.[3]

-

Transition Metal-Catalyzed Asymmetric Hydrogenation: This classic and powerful method involves a two-step process. First, 4-chromanone is condensed with an amine (e.g., ammonia or a protected amine source) to form an intermediate imine. This imine is then reduced via asymmetric hydrogenation or transfer hydrogenation using a chiral transition-metal catalyst (e.g., complexes of Iridium, Rhodium, or Palladium). The chirality of the metal's ligand directs the facial selectivity of hydride delivery, establishing the stereocenter.

-

Organocatalytic Asymmetric Reduction: Similar to the transition-metal approach, this strategy also proceeds through an imine intermediate. The key difference is the use of a small organic molecule as the catalyst for the asymmetric reduction. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are commonly employed to activate the imine towards reduction by a hydride source like a Hantzsch ester.[4] This methodology avoids the use of potentially toxic and costly metals.

Data Presentation: Biocatalytic Asymmetric Amination of 4-Chromanone

The following table summarizes the performance of various (S)- and (R)-selective ω-transaminases in the asymmetric amination of 4-chromanone. This biocatalytic approach consistently delivers the desired chroman-4-amine products with excellent enantiomeric excess.

| Entry | ω-Transaminase ID | Selectivity | Amine Donor System | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | ArS | (S) | 2-Propylamine | 68 | >99% (S) |

| 2 | CV | (S) | 2-Propylamine | 67 | 59% (S) |

| 3 | PF | (S) | 2-Propylamine | >99 | 61% (S) |

| 4 | ArR | (R) | D-Alanine | 23 | 70% (R) |

| 5 | ArRmut11 | (R) | D-Alanine | 18 | >99% (R) |

| 6 | AT | (R) | D-Alanine | 53 | >99% (R) |

Data sourced from supplementary information of publications on asymmetric amination using ω-transaminases.[3] Abbreviations: ArS (from Arthrobacter citreus), CV (from Chromobacterium violaceum), PF (from Pseudomonas fluorescens), ArR (from Arthrobacter sp.), ArRmut11 (mutant of ArR), AT (from Aspergillus terreus).

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-Chroman-4-amine

This protocol describes the asymmetric amination of 4-chromanone using an (S)-selective ω-transaminase with 2-propylamine as the amine donor.

Materials:

-

4-Chromanone (Substrate)

-

Lyophilized E. coli cells overexpressing an (S)-selective ω-transaminase (e.g., from Arthrobacter citreus)[3]

-

2-Propylamine (Isopropylamine) (Amine Donor)

-

Pyridoxal 5'-phosphate (PLP) (Cofactor)

-

Dimethyl sulfoxide (DMSO)

-

Deionized Water

-

Hydrochloric acid (3 N) for pH adjustment

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Reaction vials with magnetic stir bars

-

pH meter

-

Incubator shaker or temperature-controlled stirring plate (set to 30°C)

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Chiral HPLC system for ee determination

Procedure:

-

Reaction Setup: In a reaction vial, prepare the aqueous buffer by adding deionized water and adjusting the pH to 11.0 using 3 N HCl.

-

To this buffer, add DMSO to a final concentration of 20% (v/v).

-

Add the cofactor PLP to a final concentration of 0.5 mM.

-

Add 4-chromanone to a final concentration of 50 mM.

-

Add the amine donor, 2-propylamine, to a final concentration of 1 M.

-

Enzyme Addition: To initiate the reaction, add 20 mg of lyophilized E. coli cells containing the overexpressed ω-transaminase.

-

Incubation: Seal the vial and place it in an incubator shaker at 30°C, with agitation, for 24 hours.

-

Work-up: After 24 hours, quench the reaction by adding an equal volume of ethyl acetate.

-

Centrifuge the mixture to separate the organic layer from the aqueous layer and cell debris.

-

Extraction: Carefully collect the supernatant (ethyl acetate layer). Extract the aqueous layer two more times with fresh ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Analysis: Purify the crude product via column chromatography if necessary. Determine the conversion and enantiomeric excess of the resulting (S)-Chroman-4-amine by chiral HPLC analysis.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Propylamine is volatile and flammable; avoid ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Synthetic Strategies Workflow

Caption: General workflow for the enantioselective synthesis of chroman-4-amines.

Decision Diagram for Synthetic Route Selection

Caption: Decision tree for selecting a synthetic strategy for chroman-4-amines.

Mechanism of Action: MAO Inhibition

Caption: Role of chroman-4-amines as Monoamine Oxidase (MAO) inhibitors.

References

Application Notes and Protocols for (R)-7-Methylchroman-4-amine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(R)-7-Methylchroman-4-amine is a valuable chiral building block for the synthesis of diverse molecular scaffolds, particularly in the field of medicinal chemistry. Its rigid chroman core and stereochemically defined amine group make it an attractive starting material for the development of novel therapeutic agents. These application notes provide an overview of its potential applications, supported by detailed experimental protocols for the synthesis of derivatives.

Introduction to this compound

The chroman moiety is a privileged scaffold in drug discovery, present in a variety of biologically active natural products and synthetic compounds. The introduction of a chiral amine at the 4-position, as in this compound, provides a key handle for enantioselective interactions with biological targets. This building block is particularly relevant for the development of enzyme inhibitors and receptor modulators where specific stereochemistry is crucial for activity.

Key Applications in Medicinal Chemistry

Derivatives of chiral chroman amines are being investigated for a range of therapeutic applications, most notably in the area of neurodegenerative diseases. The core structure is suitable for designing inhibitors of enzymes such as monoamine oxidases (MAO-A and MAO-B), which are key targets in the treatment of Parkinson's disease and depression.

Synthesis of this compound Derivatives

A common and versatile method for derivatizing this compound is through N-acylation to form a variety of amide derivatives. This reaction allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

General Experimental Workflow for N-Acylation

The following diagram outlines a typical workflow for the N-acylation of this compound.

Caption: General workflow for the synthesis of N-acyl derivatives.

Experimental Protocols

The following protocols are generalized procedures for the N-acylation of this compound. Researchers should adapt these protocols based on the specific acylating agent and the properties of the resulting product.

Protocol 1: N-Acetylation of this compound

Objective: To synthesize (R)-N-(7-methylchroman-4-yl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-N-(7-methylchroman-4-yl)acetamide.

Protocol 2: Synthesis of N-Benzoyl-(R)-7-Methylchroman-4-amine

Objective: To synthesize (R)-N-(7-methylchroman-4-yl)benzamide.

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq).

-

Cool the solution to 0 °C.

-

Add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC. Once the starting material is consumed, dilute the reaction mixture with DCM.

-

Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired benzamide derivative.

Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is not extensively published in publicly available literature, the following table provides a template for how such data should be presented. The values provided are hypothetical and for illustrative purposes only.

| Compound ID | R Group (Acyl Moiety) | Yield (%) | Enantiomeric Excess (%) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 1 | Acetyl | 85 | >99 | 10.2 | 1.5 |

| 2 | Benzoyl | 78 | >99 | 5.8 | 0.9 |

| 3 | 4-Fluorobenzoyl | 81 | >99 | 4.5 | 0.7 |

| 4 | Propionyl | 82 | >99 | 12.5 | 2.1 |

Signaling Pathway Diagram

The inhibitory action of this compound derivatives on monoamine oxidases can be represented in a simplified signaling pathway diagram.

Caption: Inhibition of MAO by chroman derivatives.

Conclusion

This compound is a promising chiral building block for the synthesis of novel, biologically active compounds. The straightforward derivatization of its amine functionality allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The protocols and data presentation formats provided herein offer a foundation for researchers to explore the potential of this versatile molecule in their drug discovery and development programs. Further research is warranted to fully elucidate the therapeutic potential of its derivatives.

Application Notes and Protocols for (R)-7-Methylchroman-4-amine in Medicinal Chemistry

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the direct medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for (R)-7-Methylchroman-4-amine. This compound is primarily available as a chiral building block for chemical synthesis. The following application notes and protocols are presented to illustrate its potential utility in drug discovery based on the known biological activities of the broader chroman scaffold. The experimental details provided are generalized and hypothetical.

Introduction

This compound is a chiral heterocyclic amine built on the chroman scaffold. The chroman ring system is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. The presence of a primary amine at the 4-position and a methyl group at the 7-position offers synthetic handles for the creation of diverse chemical libraries for drug discovery programs. While specific biological targets for this compound have not been extensively reported, the general class of chroman derivatives has shown a wide range of pharmacological activities. These include potential as anticancer, antibacterial, and neuroprotective agents.

Physicochemical Properties

A summary of the basic physicochemical properties of 7-Methylchroman-4-amine is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Solid | - |

| Purity | Typically >95% | [1] |

| CAS Number | 742679-35-2 (racemate) | [1] |

Potential Medicinal Chemistry Applications

Based on the activities of related chroman and coumarin derivatives, this compound can serve as a valuable starting material for the synthesis of compounds targeting a variety of therapeutic areas. The primary amine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Hypothetical Application: Synthesis of Novel Amide Derivatives for Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core and an amide linkage. This compound can be readily derivatized to generate a library of amides for screening against various kinase targets implicated in cancer or inflammatory diseases.

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and evaluation of derivatives of this compound.

Protocol 1: General Procedure for the Synthesis of N-Acyl Derivatives of this compound

This protocol describes a standard method for acylating the primary amine of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow for Derivatization

The following diagram illustrates a generalized workflow for the synthesis and preliminary evaluation of new chemical entities derived from this compound.

Caption: Generalized workflow for creating and screening new compounds.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical scenario where a derivative of this compound inhibits a kinase in a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a signaling cascade by a novel derivative.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its chiral nature and the synthetic accessibility of its primary amine group make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate libraries of its derivatives to uncover their full potential in drug discovery. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in exploring the medicinal chemistry of this and related chroman scaffolds.

References

Protocol for the Synthesis of 7-Methylchroman-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Methylchroman-4-amine and its derivatives, key intermediates in the development of various therapeutic agents. The synthesis is a two-step process commencing with the formation of 7-Methylchroman-4-one, followed by its reductive amination to the target amine.

Step 1: Synthesis of 7-Methylchroman-4-one

The initial step involves the synthesis of the intermediate compound, 7-Methylchroman-4-one, from readily available starting materials. A common and effective method is the reaction of m-cresol with crotonic acid using polyphosphoric acid (PPA) as a catalyst and solvent.

Experimental Protocol

-

Reaction Setup: A mixture of m-cresol and crotonic acid is added to polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a heating mantle.

-

Heating: The reaction mixture is heated with stirring. The temperature is gradually increased and maintained at a specific point to ensure the reaction proceeds to completion.

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker containing ice water to quench the reaction.

-

Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. This process is typically repeated three times to ensure maximum recovery of the product.

-

Washing: The combined organic extracts are washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove any residual water.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 7-Methylchroman-4-one.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure 7-Methylchroman-4-one.

Quantitative Data

| Parameter | Value |

| m-cresol | 1.0 equivalent |

| Crotonic Acid | 1.1 equivalents |

| Polyphosphoric Acid | 10-15 equivalents (by weight) |

| Reaction Temperature | 100-120 °C |

| Reaction Time | 2-4 hours |

| Yield | 60-75% |

Step 2: Reductive Amination to 7-Methylchroman-4-amine